![molecular formula C21H26N2O2 B14921316 1-[4-(4-Methylbenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B14921316.png)
1-[4-(4-Methylbenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone
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Overview
Description
1-[4-(4-METHYLBENZYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-methylbenzyl group and a 3-methylphenoxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[4-(4-METHYLBENZYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 1,2-dichloroethane with ammonia or by reducing pyrazine with sodium in ethanol.
Substitution Reactions: The piperazine ring is then substituted with a 4-methylbenzyl group and a 3-methylphenoxy group through nucleophilic substitution reactions.
Industrial Production: Industrial production methods may involve the use of high-pressure reactors and catalysts to optimize the yield and purity of the compound.
Chemical Reactions Analysis
1-[4-(4-METHYLBENZYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE undergoes various chemical reactions, including:
Scientific Research Applications
1-[4-(4-METHYLBENZYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[4-(4-METHYLBENZYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[4-(4-METHYLBENZYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE can be compared with other similar compounds, such as:
- 1-(4-METHYLBENZYL)-4-(4-(2-ME-PH)-1-PIPERAZINYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE
- 1-(4-METHYLBENZYL)-4-(4-(2-PH-ETHYL)-1-PIPERAZINYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE
- 4-(4-(4-METHOXYBENZYL)-1-PIPERAZINYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities. The uniqueness of 1-[4-(4-METHYLBENZYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C21H26N2O2 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H26N2O2/c1-17-6-8-19(9-7-17)15-22-10-12-23(13-11-22)21(24)16-25-20-5-3-4-18(2)14-20/h3-9,14H,10-13,15-16H2,1-2H3 |
InChI Key |
ONETYPGNSXULBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=CC(=C3)C |
Origin of Product |
United States |
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